2-ethenylpyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylpyridine-4-carbaldehyde is an organic compound with the molecular formula C8H7NO It is a derivative of pyridine, featuring an ethenyl group at the second position and a formyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpyridine-4-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where pyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position . The ethenyl group can be introduced via a Heck reaction, where a suitable vinyl halide is coupled with the formylated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: 2-Ethenylpyridine-4-carboxylic acid.
Reduction: 2-Ethenylpyridine-4-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Ethenylpyridine-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethenylpyridine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form Schiff bases with amines, which can further participate in various biochemical pathways . The ethenyl group can undergo polymerization or other reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Pyridine-4-carbaldehyde: Lacks the ethenyl group, making it less versatile in certain synthetic applications.
2-Vinylpyridine: Lacks the formyl group, limiting its reactivity in formylation reactions.
4-Vinylpyridine: Similar to 2-ethenylpyridine-4-carbaldehyde but with the vinyl group at a different position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the ethenyl and formyl groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
CAS No. |
1824099-80-0 |
---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.